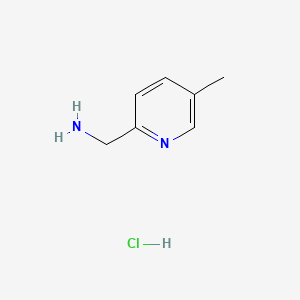

(5-Methylpyridin-2-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methylpyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-2-3-7(4-8)9-5-6;/h2-3,5H,4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQMYYRUFCHGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-Methylpyridin-2-yl)methanamine hydrochloride structural analysis and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylpyridin-2-yl)methanamine hydrochloride is a pyridine derivative that holds potential as a building block in the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. Its structural features, comprising a methyl-substituted pyridine ring and a primary aminomethyl group, make it a versatile intermediate for the development of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the structural analysis, properties, and potential applications of this compound, with a focus on providing researchers with the necessary information for its utilization in their work.

Structural Analysis and Core Properties

The fundamental characteristics of this compound are summarized in the table below.

| Identifier | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 161647-06-9 | [1] |

| Molecular Formula | C₇H₁₁ClN₂ | N/A |

| Molecular Weight | 158.63 g/mol | N/A |

| Canonical SMILES | CC1=CC=C(CN)N=C1.Cl | N/A |

| Structure |  | N/A |

Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Not available | Data for the hydrochloride salt is not published. |

| Boiling Point | Not available | Data for the hydrochloride salt is not published. |

| Solubility | Expected to be soluble in water and polar organic solvents. | As a hydrochloride salt, its solubility in aqueous media is likely enhanced compared to the free base. |

| pKa | Not available | The pKa of the pyridinium ion and the ammonium group would be key determinants of its behavior in solution. |

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, based on the structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons, signals for the three aromatic protons on the pyridine ring, and a signal for the methylene protons of the aminomethyl group. The protons of the ammonium group might appear as a broad singlet. The chemical shifts would be influenced by the protonation of the pyridine nitrogen and the aminomethyl group.

-

¹³C NMR: The spectrum would display signals for the six carbons of the pyridine ring, the methyl carbon, and the methylene carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the ammonium group (likely broad), C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and N-H bending vibrations.

Mass Spectrometry (MS) (Predicted)

The mass spectrum of the free base, (5-Methylpyridin-2-yl)methanamine, would show a molecular ion peak corresponding to its molecular weight (122.17 g/mol ). The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the pyridine ring.

Synthesis and Reactivity

Synthesis of (5-Methylpyridin-2-yl)methanamine (Free Base)

The synthesis of the free base, (5-Methylpyridin-2-yl)methanamine, has been reported in the literature. One common route involves the reduction of 5-methyl-2-cyanopyridine.

Experimental Protocol: Reduction of 5-Methyl-2-cyanopyridine

A detailed experimental protocol for the synthesis of the free base can be found in the chemical literature, often involving the use of a suitable reducing agent such as lithium aluminum hydride or catalytic hydrogenation.

Formation of the Hydrochloride Salt

The hydrochloride salt can be readily prepared from the free base by treatment with hydrochloric acid.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolve the free amine, (5-Methylpyridin-2-yl)methanamine, in a suitable anhydrous organic solvent such as diethyl ether or methanol.[2][3]

-

Cool the solution in an ice bath.[2]

-

Slowly add a solution of hydrogen chloride (e.g., HCl in dioxane or diethyl ether) to the stirred amine solution.[2][3]

-

The hydrochloride salt will typically precipitate out of the solution.[2]

-

Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.[2]

Reactivity

The primary amine group is a key reactive site, allowing for a variety of chemical transformations, including:

-

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary and tertiary amines.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Schiff Base Formation: Condensation with aldehydes and ketones.

-

Use in Multicomponent Reactions: As a primary amine, it can participate in various multicomponent reactions to build complex molecular scaffolds.

Potential Applications and Biological Activity

While there is limited specific biological data available for this compound, the 2-aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 2-aminopyridine have been reported to exhibit a wide range of activities, including:

-

Antimicrobial Activity: Some 2-aminopyridine derivatives have shown efficacy against various bacterial and fungal strains.

-

Anticancer Activity: The pyridine ring is a common feature in many kinase inhibitors and other anticancer agents.

-

Neurological Activity: Certain pyridine derivatives have been investigated for their effects on the central nervous system.

The presence of the methyl and aminomethyl substituents on the pyridine ring of the title compound provides opportunities for further chemical modification to explore and optimize these potential biological activities. The hydrochloride salt form offers the advantage of improved water solubility, which is often beneficial for biological testing and formulation.

Conclusion

This compound is a chemical entity with significant potential for use in research and development, particularly in the synthesis of novel compounds with desired biological or material properties. While a comprehensive set of experimental data for this specific salt is not yet available in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and synthetic routes based on available information for the free base and related compounds. Further experimental characterization of this compound is warranted to fully elucidate its properties and unlock its potential for various applications.

References

Synthesis of (5-Methylpyridin-2-yl)methanamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methylpyridin-2-yl)methanamine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its structural motif is present in a range of biologically active molecules, making its efficient synthesis a topic of significant interest for medicinal chemists and process development scientists. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. Four principal routes are discussed in detail: the catalytic hydrogenation of 5-methylpyridine-2-carbonitrile, the reduction of 5-methylpicolinamide, the reductive amination of 5-methylpyridine-2-carbaldehyde, and the amination of 2-(chloromethyl)-5-methylpyridine. This document includes detailed experimental protocols, comparative data in tabular format, and visual representations of the synthetic workflows to aid in the selection and implementation of the most suitable method for a given application.

Introduction

The substituted pyridylmethanamine scaffold is of great importance in drug discovery due to its ability to interact with a wide array of biological targets. The specific compound, (5-Methylpyridin-2-yl)methanamine, serves as a crucial intermediate for more complex molecules. The hydrochloride salt form is often preferred due to its increased stability and crystallinity, which facilitates handling, purification, and formulation. The selection of a synthetic route to this compound depends on several factors, including the availability and cost of starting materials, scalability, and the desired purity of the final product. This guide aims to provide a detailed analysis of the most common and effective synthesis strategies to empower researchers in their drug development endeavors.

Overview of Synthetic Pathways

There are four primary synthetic strategies for the preparation of (5-Methylpyridin-2-yl)methanamine. Each pathway originates from a different commercially available starting material and employs distinct chemical transformations. The choice of pathway can be guided by factors such as reagent availability, required equipment, and desired scale.

Caption: Primary synthetic routes to (5-Methylpyridin-2-yl)methanamine.

Detailed Synthesis Pathways and Experimental Protocols

This section provides a detailed description of each synthetic pathway, including the preparation of necessary precursors and step-by-step experimental protocols.

Pathway 1: Catalytic Hydrogenation of 5-Methylpyridine-2-carbonitrile

This is often the most direct route, starting from the commercially available 5-methylpyridine-2-carbonitrile. The nitrile group is reduced to a primary amine via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst in an acidic medium. The acidic conditions are crucial for preventing the formation of secondary amine byproducts.

Caption: Workflow for Pathway 1: Catalytic Hydrogenation.

Experimental Protocol:

-

Step 1: Hydrogenation In a suitable autoclave, a solution of 5-methylpyridine-2-carbonitrile (1.0 eq) in a mixture of dichloromethane and water is prepared. Concentrated sulfuric acid (1.0 eq) is added, followed by 10% palladium on carbon (10% Pd/C) catalyst. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 6 bar. The reaction mixture is stirred at 30°C until hydrogen uptake ceases.

-

Step 2: Work-up and Purification The catalyst is removed by filtration through a pad of celite. The biphasic filtrate is separated, and the aqueous layer is washed with dichloromethane. The aqueous phase is then cooled in an ice bath and basified to a pH > 12 with a concentrated sodium hydroxide solution. The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (5-methylpyridin-2-yl)methanamine as an oil.

-

Step 3: Hydrochloride Salt Formation The crude amine is dissolved in anhydrous diethyl ether and cooled in an ice bath. A solution of hydrochloric acid in diethyl ether (e.g., 2 M) is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Pathway 2: Reduction of 5-Methylpicolinamide

This pathway involves the reduction of a carboxamide to a primary amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The starting material, 5-methylpicolinamide, can be prepared from the corresponding carboxylic acid.

Caption: Workflow for Pathway 2: Reduction of 5-Methylpicolinamide.

Experimental Protocol:

-

Step 1: Synthesis of 5-Methylpicolinamide To a stirred suspension of 5-methylpicolinic acid (1.0 eq) in dichloromethane, thionyl chloride (1.2 eq) is added dropwise at 0°C. The mixture is then heated to reflux for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude acid chloride is dissolved in dichloromethane and added dropwise to a cooled (0°C) concentrated aqueous solution of ammonia (excess). The mixture is stirred vigorously for 1 hour. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-methylpicolinamide.

-

Step 2: LiAlH₄ Reduction A suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under a nitrogen atmosphere. A solution of 5-methylpicolinamide (1.0 eq) in anhydrous THF is added dropwise, maintaining a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours.

-

Step 3: Work-up and Salt Formation The reaction is cooled in an ice bath and quenched cautiously by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated. The resulting crude amine is converted to its hydrochloride salt as described in Pathway 1.

Pathway 3: Reductive Amination of 5-Methylpyridine-2-carbaldehyde

This method involves the formation of an imine from 5-methylpyridine-2-carbaldehyde and an ammonia source, followed by in-situ reduction to the primary amine. Modern catalytic systems allow this transformation to be carried out efficiently under mild conditions.

Caption: Workflow for Pathway 3: Reductive Amination.

Experimental Protocol:

-

Step 1: Reaction Setup In a pressure vessel, 5-methylpyridine-2-carbaldehyde (1.0 eq), aqueous ammonia (25%, excess), a cobalt (II) chloride precursor, and a suitable solvent are combined.

-

Step 2: In-situ Catalyst Formation and Reductive Amination A reducing agent such as sodium borohydride is added to generate the active cobalt catalyst in situ. The vessel is sealed and pressurized with hydrogen (1-10 bar). The reaction mixture is heated to approximately 80°C and stirred for several hours until the reaction is complete.[1]

-

Step 3: Work-up and Salt Formation After cooling, the catalyst is removed by filtration. The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The resulting crude amine is converted to its hydrochloride salt as described in Pathway 1.

Pathway 4: Amination of 2-(Chloromethyl)-5-methylpyridine

This pathway involves a nucleophilic substitution reaction where the chlorine atom of 2-(chloromethyl)-5-methylpyridine is displaced by an ammonia equivalent. The reaction is typically carried out under pressure in an autoclave.

Caption: Workflow for Pathway 4: Amination of a Halide.

Experimental Protocol:

-

Step 1: Synthesis of 2-(Chloromethyl)-5-methylpyridine Hydrochloride To a solution of 5-methyl-2-pyridinemethanol (1.0 eq) in dichloromethane at 0°C, thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The solvent is then removed under reduced pressure to yield 2-(chloromethyl)-5-methylpyridine hydrochloride as a solid.

-

Step 2: Amination A stainless steel autoclave is charged with 2-(chloromethyl)-5-methylpyridine hydrochloride (1.0 eq), 25% aqueous ammonia (excess), and a solvent such as acetonitrile. The autoclave is sealed and heated to 80°C for 2-4 hours.

-

Step 3: Work-up and Salt Formation After cooling, the reaction mixture is basified with aqueous sodium hydroxide and concentrated. The residue is taken up in a suitable organic solvent (e.g., ethanol), and inorganic salts are removed by filtration. The filtrate is concentrated, and the crude amine is purified by column chromatography. The purified amine is then converted to its hydrochloride salt as described in Pathway 1.

Data Presentation and Comparison

The following table summarizes the key quantitative data for each synthetic pathway, allowing for a direct comparison of their efficiencies.

| Pathway | Starting Material | Key Reagents | Number of Steps | Typical Yield (%) | Purity |

| 1 | 5-Methylpyridine-2-carbonitrile | H₂, Pd/C, H₂SO₄ | 2 | ~57% (analogous) | High |

| 2 | 5-Methylpicolinic Acid | SOCl₂, NH₃, LiAlH₄ | 3 | Good to High | Good |

| 3 | 5-Methylpyridine-2-carbaldehyde | aq. NH₃, CoCl₂, H₂ | 2 | >80% (analogous) | High |

| 4 | 5-Methyl-2-pyridinemethanol | SOCl₂, aq. NH₃ | 3 | ~91% (chlorination) | Good |

Yields are based on the starting material for each pathway and may vary depending on the specific reaction conditions and scale. Purity is generally high after the final salt formation and recrystallization step.

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The choice of the most appropriate route will depend on the specific requirements of the research or development project.

-

Pathway 1 (Catalytic Hydrogenation) is a direct and clean method, ideal for laboratories equipped for catalytic hydrogenations.

-

Pathway 2 (Amide Reduction) is a classic and robust method, though it requires the use of the highly reactive and hazardous reagent, lithium aluminum hydride.

-

Pathway 3 (Reductive Amination) represents a modern and efficient approach, often with high yields and good functional group tolerance, making it attractive for complex molecule synthesis.

-

Pathway 4 (Halide Amination) is a feasible route, particularly if the corresponding alcohol is readily available, but it requires the use of a pressure reactor.

This guide provides the necessary information for an informed decision on the selection of a synthetic pathway and the practical execution of the synthesis of this important pharmaceutical intermediate.

References

(5-Methylpyridin-2-yl)methanamine hydrochloride CAS number and chemical data

CAS Number: 161647-06-9

This technical guide provides a comprehensive overview of (5-Methylpyridin-2-yl)methanamine hydrochloride, a key building block in pharmaceutical and chemical research. It is intended for researchers, scientists, and drug development professionals.

Chemical Data and Physical Properties

This compound is a pyridine derivative with the following chemical identity:

| Property | Value | Source |

| CAS Number | 161647-06-9 | [1][2][3][4] |

| Molecular Formula | C₇H₁₁ClN₂ | [5][3] |

| Molecular Weight | 158.63 g/mol | [5] |

| IUPAC Name | (5-methylpyridin-2-yl)methanamine;hydrochloride | |

| Synonyms | 2-(Aminomethyl)-5-methylpyridine hydrochloride | |

| Physical Form | Solid | [5] |

While specific experimental data on the physical properties of the hydrochloride salt are limited in publicly available literature, data for the free base, (5-Methylpyridin-2-yl)methanamine (CAS No. 45715-08-0), can provide some context.

| Property (Free Base) | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | [6] |

| Molecular Weight | 122.17 g/mol | [6] |

| Physical Form | Solid |

Spectroscopic Data

For the related compound, 2-amino-5-methylpyridine, extensive spectroscopic data is available and can serve as a reference for identifying the characteristic signals of the 5-methylpyridine core.[8][9]

Synthesis and Purification

Synthesis

A plausible synthetic route to this compound can be inferred from general organic chemistry principles and published procedures for related compounds. One common approach involves the reduction of 5-methylpyridine-2-carbonitrile.

Hypothetical Synthesis Workflow:

A potential synthesis workflow for the target compound.

A patent for the synthesis of the related compound 2-amino-5-methylpyridine describes a multi-step process starting from 3-methyl-pyridine-1-oxide, which is then converted to an ammonium salt intermediate before hydrolysis.[10] While not a direct synthesis of the target compound, this demonstrates a potential strategy for functionalizing the pyridine ring.

Purification

Purification of the final hydrochloride salt is typically achieved through recrystallization. The choice of solvent for recrystallization depends on the solubility of the compound and impurities. Common solvents for recrystallizing amine hydrochlorides include ethanol, methanol, or mixtures of these with ethers like diethyl ether to induce precipitation.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[11] The (5-methylpyridin-2-yl)methanamine moiety serves as a versatile scaffold for the synthesis of more complex molecules with potential biological activity.[12][13]

While specific biological targets for this compound are not extensively documented, its structural motifs are present in compounds investigated for various therapeutic areas. The aminomethylpyridine core can act as a key pharmacophore, interacting with biological targets through hydrogen bonding and electrostatic interactions.

Derivatives of similar aminopyridines have been explored for their potential as:

-

Kinase inhibitors: The pyridine ring can serve as a scaffold for designing inhibitors that target the ATP-binding site of various kinases.

-

CNS-active agents: The ability of the pyridine nitrogen to engage in hydrogen bonding makes it a valuable feature in ligands for receptors and enzymes in the central nervous system.

-

Antibacterial agents: The pyridine core is found in numerous antibacterial compounds.

Logical Relationship in Drug Discovery:

References

- 1. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 2. 161647-06-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C7H11ClN2 | CID 57497413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. (5-METHYLPYRIDIN-2-YL)METHANAMINE HCL | CymitQuimica [cymitquimica.com]

- 6. (5-Methylpyridin-2-yl)methanamine | CAS#:45715-08-0 | Chemsrc [chemsrc.com]

- 7. 1346542-72-0|(5-Methylpyrimidin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 8. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 10. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 11. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buy (5-Chloro-2-methylpyridin-4-YL)methanamine | 1060810-04-9 [smolecule.com]

- 13. 5-Amino-2-methylpyridine | High Purity | For R&D Use [benchchem.com]

Potential Biological Activity of (5-Methylpyridin-2-yl)methanamine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological activity data for (5-Methylpyridin-2-yl)methanamine hydrochloride is not extensively published. This guide, therefore, presents a comprehensive overview of the potential biological activities based on the known pharmacology of structurally related pyridine derivatives. The experimental protocols and data herein are provided as a foundational framework for initiating investigation into this compound. All quantitative data presented is hypothetical and for illustrative purposes.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities. The presence of a methyl group and a methanamine hydrochloride side chain suggests potential interactions with various biological targets. This document outlines a prospective evaluation of this compound's biological activity, focusing on potential anticancer, antimicrobial, and neurological applications.

Potential Biological Activities

Based on the activities of analogous compounds, this compound could be investigated for the following biological effects:

-

Anticancer Activity: Pyridine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds often involves the inhibition of kinases, interference with DNA replication, or induction of apoptosis.

-

Antimicrobial Activity: The pyridine nucleus is a key structural motif in many antimicrobial agents. The potential mechanism could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

-

Neurological Activity: Certain substituted picolinamines (2-(aminomethyl)pyridines) have been shown to interact with central nervous system (CNS) receptors. Specifically, derivatives of 2-pyridinemethylamine have been identified as agonists for the 5-HT1A serotonin receptor, suggesting potential applications in mood disorders or anxiety.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data to illustrate the potential efficacy of this compound in various assays.

Table 1: Hypothetical In Vitro Anticancer Activity

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 22.8 |

| HCT116 | Colon Carcinoma | 18.5 |

| PC-3 | Prostate Cancer | 25.1 |

Table 2: Hypothetical Antimicrobial Activity

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 32 |

| Escherichia coli | Gram-negative | 64 |

| Candida albicans | Fungal | 128 |

Table 3: Hypothetical Neurological Receptor Binding Affinity

| Receptor | Assay Type | Ki (nM) |

| 5-HT1A | Radioligand Binding | 85 |

| Dopamine D2 | Radioligand Binding | > 10,000 |

| Adrenergic α1 | Radioligand Binding | > 10,000 |

Detailed Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Preparation and Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the test compound.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 3-4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (DMSO-treated cells). The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Materials:

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

This compound

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microplates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: The test compound is serially diluted in the appropriate broth in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neurological Receptor Binding: Radioligand Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the human 5-HT1A receptor

-

Radioligand (e.g., [3H]8-OH-DPAT)

-

This compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are combined in the assay buffer.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known 5-HT1A ligand) from the total binding. The data is plotted as the percentage of specific binding versus the log of the competitor concentration, and the IC50 is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

Hypothetical Signaling Pathway: Kinase Inhibition

Logical Relationship: Screening Cascade

A Technical Guide to (5-Methylpyridin-2-yl)methanamine Hydrochloride and its Analogs for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

This technical guide provides a comprehensive literature review of (5-Methylpyridin-2-yl)methanamine hydrochloride and its analogs. It is intended for researchers, scientists, and professionals in the field of drug development. This document covers the synthesis, chemical properties, and biological activities of this class of compounds, with a focus on their potential as therapeutic agents. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms and experimental designs.

Synthesis and Chemical Properties

The synthesis of (5-Methylpyridin-2-yl)methanamine and its analogs typically originates from substituted pyridines. A common precursor for the title compound is 2-amino-5-methylpyridine. Various methods have been reported for the synthesis of this intermediate, often starting from 3-methylpyridine.

One established method involves the reaction of 3-methylpyridine with sodium amide in an inert diluent at elevated temperatures and pressures. Another approach utilizes the reaction of 3-methylpyridine-1-oxide with trimethylamine and an electrophilic compound like thionyl chloride or phosgene, followed by treatment with hydrobromic acid[1][2]. The resulting 2-amino-5-methylpyridine can then be further modified to introduce the aminomethyl group at the 2-position. While a direct, detailed protocol for the hydrochloride salt of (5-Methylpyridin-2-yl)methanamine is not extensively detailed in single literature sources, a plausible synthetic route can be constructed based on established organic chemistry principles and published procedures for related compounds.

A general workflow for the synthesis of (5-Methylpyridin-2-yl)methanamine from 2-amino-5-methylpyridine is outlined below. This typically involves the conversion of the amino group to a nitrile, followed by reduction to the corresponding amine.

Biological Activities and Structure-Activity Relationships (SAR)

Analogs of (5-Methylpyridin-2-yl)methanamine have been investigated for a range of biological activities, including kinase inhibition and antimicrobial effects. Structure-activity relationship (SAR) studies have provided insights into the structural features that govern the potency and selectivity of these compounds.

Kinase Inhibition

Several analogs have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

Table 1: Kinase Inhibitory Activity of (5-Methylpyridin-2-yl)methanamine Analogs

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| 1 | VRK1 | ~150 | - | [3] |

| 2 | VRK2 | - (KD = 400 nM) | - | [3] |

| 3 | PIM-1 | 14.3 | MCF-7 | [4] |

| 4 | PIM-1 | 19.4 | MCF-7 | [4] |

| 5 | PIM-1 | 19.8 | MCF-7 | [4] |

| 6 | PIM-1 | 42.3 | MCF-7 | [4] |

| 7 | CDK2/Cyclin A2 | 240 | - | [5] |

| 8 | CDK2/Cyclin A2 | 570 | - | [5] |

| 9 | CDK2/Cyclin A2 | 650 | - | [5] |

| 10 | CDK2/Cyclin A2 | 930 | - | [5] |

| 11 | EGFR | 124 | - | [6] |

| 12 | VEGFR-2 | 221 | - | [6] |

The data indicates that modifications to the pyridine core and the substituents on the aminomethyl nitrogen can significantly impact kinase inhibitory potency and selectivity. For instance, the development of pyridine-based inhibitors for VRK1 and VRK2 has shown that specific substitutions are crucial for achieving high affinity and selectivity[3]. Similarly, novel pyridine-based compounds have emerged as potent PIM-1 kinase inhibitors, with some exhibiting IC50 values in the low nanomolar range[4].

Antimicrobial Activity

Certain analogs of (5-Methylpyridin-2-yl)methanamine have also been evaluated for their antimicrobial properties.

Table 2: Antimicrobial Activity of Pyridine Analogs

| Compound ID | Microbial Strain | MIC (µM) | Reference |

| 3g | Pseudomonas aeruginosa | 0.21 | [7] |

| 3g | Escherichia coli | 0.21 | [7] |

| Pyridine derivative | Staphylococcus aureus | - | [8] |

| Pyridine derivative | Escherichia coli | - | [8] |

| Pyridine derivative | Pseudomonas aeruginosa | - | [8] |

| Pyridine derivative | Candida albicans | - | [8] |

The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with essential cellular processes. The length and nature of alkyl chains and other substituents on the pyridine ring have been shown to influence the antimicrobial spectrum and potency[8].

Signaling Pathways

The therapeutic potential of (5-Methylpyridin-2-yl)methanamine analogs as kinase inhibitors lies in their ability to modulate specific intracellular signaling pathways that are crucial for cell growth, proliferation, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation and survival[9][10]. EGFR inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Ligand binding to VEGFR-2 triggers its dimerization and autophosphorylation, leading to the activation of downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival[8][11][12][13]. Inhibitors of VEGFR-2 can block these processes, making them valuable in cancer therapy to inhibit tumor angiogenesis.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is constitutively active and plays a role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM-1 prevents it from promoting apoptosis[2][14][15]. PIM-1 expression is often regulated by the JAK/STAT signaling pathway[1][14]. Inhibitors of PIM-1 can promote apoptosis in cancer cells.

References

- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclin A2 and CDK2 as Novel Targets of Aspirin and Salicylic acid: a Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. ClinPGx [clinpgx.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Solubility characteristics of (5-Methylpyridin-2-yl)methanamine hydrochloride in various solvents

An In-Depth Technical Guide to the Solubility Characteristics of (5-Methylpyridin-2-yl)methanamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

The determination of a compound's solubility profile is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics and purification strategies to final product formulation and bioavailability. This guide provides a comprehensive examination of the solubility characteristics of this compound (C₇H₁₁ClN₂), a substituted pyridine derivative of interest in medicinal chemistry. We will explore the fundamental physicochemical principles governing its dissolution, present a robust experimental protocol for quantitative solubility determination, and discuss its anticipated solubility in a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction: The Physicochemical Context

This compound is an organic salt composed of a protonated primary amine and a chloride counter-ion. Its structure, featuring a pyridine ring, a methyl group, and an aminomethyl substituent, dictates its chemical personality. The conversion of the parent amine to its hydrochloride salt is a common and critical strategy in pharmaceutical sciences, primarily aimed at enhancing aqueous solubility and improving the compound's stability and handling properties.[1] Understanding the extent of this solubility enhancement and its behavior across solvents of varying polarities is essential for advancing a compound from discovery to application.[2][3] Low aqueous solubility is a major hurdle in formulation development, and a thorough characterization is the first step in overcoming this challenge.[2]

Chemical Structure

Caption: Chemical structure of this compound.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is a complex interplay of physical and chemical factors. For an ionic compound like this compound, the key determinants are solvent properties, temperature, and the specific ionic environment (pH and common ions).

-

Solvent Polarity and "Like Dissolves Like" : The high polarity imparted by the ionic hydrochloride group and the nitrogen heteroatom in the pyridine ring suggests that polar solvents will be most effective for dissolution. Polar protic solvents, such as water and alcohols, are particularly well-suited as they can engage in hydrogen bonding with the amine and solvate the chloride ion, overcoming the lattice energy of the solid salt.[4][5]

-

Effect of Temperature : For most solid solutes, solubility increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning that applying heat (energy) to the system favors the dissolution process by helping to break the intermolecular forces in the solute's crystal lattice. When determining solubility, it is crucial to maintain a constant, specified temperature.

-

pH and the Common Ion Effect : As a salt of a weak base, the solubility of this compound is highly dependent on pH.

-

In acidic solutions (low pH), the equilibrium is stable, but solubility can be suppressed by the common ion effect .[6][7] An excess of chloride ions from the solution (e.g., from HCl in the medium) will shift the dissolution equilibrium Salt(s) ⇌ AmineH⁺(aq) + Cl⁻(aq) to the left, favoring the solid salt form and thus decreasing solubility.[6][7]

-

In neutral to basic solutions (higher pH), the protonated amine (the conjugate acid) will deprotonate to form the free amine. This free base is typically less polar and significantly less water-soluble than its hydrochloride salt. Therefore, raising the pH can lead to the precipitation of the free amine from the solution.

-

Experimental Protocol: Equilibrium Solubility by Gravimetric Analysis

To provide actionable data, a reliable and reproducible experimental method is required. The equilibrium shake-flask method followed by gravimetric analysis is a gold-standard technique for determining the solubility of a solid compound.[2][8] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid.[2][8][9][10]

Step-by-Step Methodology

-

Preparation of Saturated Solution :

-

Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation is achieved.

-

Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation :

-

After the equilibration period, cease agitation and allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm) to remove all undissolved solid particles. This step is critical to avoid artificially inflating the result.

-

-

Gravimetric Determination :

-

Accurately weigh a clean, dry evaporating dish (Mass₁).

-

Pipette a precise volume (e.g., 1.00 mL) of the clear, filtered supernatant into the pre-weighed dish.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C) until a constant weight is achieved.

-

Cool the dish in a desiccator to prevent moisture absorption and weigh it again (Mass₂).[9]

-

-

Calculation of Solubility :

-

The mass of the dissolved solid is calculated as: Mass_solute = Mass₂ - Mass₁.

-

Solubility is then expressed as mass per volume, for example, in mg/mL: Solubility (mg/mL) = (Mass_solute in mg) / (Volume of supernatant in mL).

-

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the gravimetric method.

Anticipated Solubility Profile and Discussion

While specific experimental data for this compound is not widely published, a reliable solubility profile can be predicted based on its chemical structure and the known behavior of similar amine hydrochloride salts.[11] The data presented below is an expert estimation intended to guide solvent selection for laboratory and development work.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility (at 25°C) | Rationale |

| Polar Protic | Water | 10.2 | Highly Soluble (> 50 mg/mL) | Strong ionic interactions and hydrogen bonding with the polar water molecules.[12] |

| Methanol | 5.1 | Highly Soluble (> 50 mg/mL) | High polarity and hydrogen bonding capacity effectively solvate the ionic salt. | |

| Ethanol | 4.3 | Soluble (10-30 mg/mL) | Good polarity, but lower than methanol, resulting in slightly reduced solvating power. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble (10-40 mg/mL) | High polarity and ability to solvate cations well, leading to good solubility. |

| Acetonitrile | 5.8 | Sparingly Soluble (1-5 mg/mL) | Moderately polar but lacks hydrogen bonding donor capability, limiting its effectiveness. | |

| Less Polar | Ethyl Acetate | 4.4 | Very Slightly Soluble (<1 mg/mL) | Insufficient polarity to overcome the crystal lattice energy of the ionic salt. |

| Dichloromethane (DCM) | 3.1 | Very Slightly Soluble (<1 mg/mL) | Low polarity makes it a poor solvent for ionic species. | |

| Nonpolar | Toluene | 2.4 | Insoluble (<0.1 mg/mL) | Nonpolar nature is incompatible with the highly polar, ionic solute.[11] |

| Hexane | 0.1 | Insoluble (<0.1 mg/mL) | Aliphatic hydrocarbon with no capacity to solvate ionic compounds. |

Discussion and Practical Implications

The predicted solubility profile highlights the critical role of the hydrochloride salt in conferring aqueous solubility. The free base form of (5-Methylpyridin-2-yl)methanamine would be expected to be significantly less soluble in water and more soluble in less polar organic solvents like dichloromethane and ethyl acetate.

-

For Chemical Synthesis & Purification : The high solubility in polar protic solvents like methanol and water makes them suitable for reaction media, provided the reagents are also compatible. Recrystallization, a common purification technique, could be achieved by dissolving the salt in a minimal amount of a hot, highly-solvating solvent (like methanol) and then inducing precipitation by cooling or by adding a less-polar anti-solvent (like ethyl acetate or diethyl ether).

-

For Pharmaceutical Formulation : The high aqueous solubility is advantageous for developing oral or parenteral dosage forms.[8] It suggests that achieving therapeutic concentrations in systemic circulation may be feasible.[2] However, formulators must remain vigilant about the pH of the formulation and the potential for the common ion effect to negatively impact solubility and dissolution rates in chloride-rich environments, such as the stomach.[6]

Conclusion

This compound is a polar, ionic compound whose solubility is dominated by its salt form. It is predicted to be highly soluble in polar protic solvents, particularly water and methanol, and poorly soluble in nonpolar organic solvents. This distinct solubility profile is a direct consequence of its molecular structure and is a key parameter for its successful application in research and development. The experimental protocols and theoretical framework provided in this guide offer a robust foundation for scientists to accurately characterize and strategically manipulate the solubility of this compound, paving the way for its effective use in medicinal chemistry and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. ovid.com [ovid.com]

- 4. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]

- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. philadelphia.edu.jo [philadelphia.edu.jo]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. moorparkcollege.edu [moorparkcollege.edu]

- 12. Buy (5-Chloro-2-methylpyridin-4-YL)methanamine | 1060810-04-9 [smolecule.com]

Spectroscopic data interpretation for (5-Methylpyridin-2-yl)methanamine hydrochloride (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for (5-Methylpyridin-2-yl)methanamine hydrochloride. Due to the limited availability of published spectra for this specific salt, this document synthesizes data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development for the identification and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on established values for substituted pyridines and benzylamine analogues.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.4 | Singlet (or narrow doublet) | 1H | H-6 (Pyridyl) |

| ~7.8 | Doublet of doublets | 1H | H-4 (Pyridyl) |

| ~7.4 | Doublet | 1H | H-3 (Pyridyl) |

| ~4.3 | Singlet | 2H | -CH₂- (Methylene) |

| ~2.4 | Singlet | 3H | -CH₃ (Methyl) |

| ~4.9 | Broad Singlet | 3H | -NH₃⁺ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-2 (Pyridyl) |

| ~148 | C-6 (Pyridyl) |

| ~140 | C-4 (Pyridyl) |

| ~138 | C-5 (Pyridyl) |

| ~125 | C-3 (Pyridyl) |

| ~45 | -CH₂- (Methylene) |

| ~18 | -CH₃ (Methyl) |

Table 3: Predicted Key IR Absorption Bands

(Sample Preparation: KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2900-2500 | Strong, Broad | -NH₃⁺ Stretch |

| ~1610 | Medium-Strong | Pyridine Ring C=C and C=N Stretch |

| ~1560 | Medium | -NH₃⁺ Asymmetric Bending |

| ~1500 | Medium | -NH₃⁺ Symmetric Bending |

| ~1450 | Medium | -CH₃ and -CH₂- Bending |

| ~830 | Strong | C-H Out-of-plane Bending (Aromatic) |

Table 4: Predicted Mass Spectrometry (ESI-MS) Fragmentation Data

| m/z | Proposed Fragment |

| 123.09 | [M+H]⁺ (Protonated free base) |

| 106.07 | [M+H - NH₃]⁺ |

| 93.07 | [C₆H₇N]⁺ (Methylpyridine fragment) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are standard protocols that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterium oxide (D₂O). The solution is then filtered through a glass wool plug into a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a suitable internal standard (e.g., DSS or TSP). For ¹H NMR, the disappearance of the -NH₃⁺ signal upon D₂O exchange can be used for its confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is obtained using the KBr pellet method. Approximately 1-2 mg of the solid sample is finely ground in an agate mortar with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[1][2][3] The mixture is then compressed in a die under high pressure (approximately 8-10 tons) to form a transparent or semi-transparent pellet. The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for baseline correction.

Electrospray Ionization Mass Spectrometry (ESI-MS)

A dilute solution of the sample (approximately 10-100 µg/mL) is prepared in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid to facilitate protonation. The solution is introduced into the ESI source of a mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The analysis is performed in positive ion mode. The instrument parameters, such as capillary voltage, cone voltage, and desolvation gas temperature, are optimized to achieve maximum signal intensity of the protonated molecule [M+H]⁺. For fragmentation studies (MS/MS), the precursor ion of interest is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate product ions.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic data interpretation and a plausible mass spectrometry fragmentation pathway for (5-Methylpyridin-2-yl)methanamine.

Caption: Workflow for Spectroscopic Data Interpretation.

Caption: Predicted ESI-MS Fragmentation Pathway.

References

An In-depth Technical Guide to (5-Methylpyridin-2-yl)methanamine Hydrochloride: Discovery, Synthesis, and Applications

Introduction

(5-Methylpyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative that has garnered significant interest within the fields of medicinal and synthetic organic chemistry. As a versatile building block, its strategic importance lies in its utility as a precursor for a variety of more complex molecular architectures, most notably in the synthesis of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on its role in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Discovery and Historical Context

The precise "discovery" of this compound as a singular event is not well-documented, as is common for many useful chemical intermediates. Its emergence is intrinsically linked to the broader exploration of pyridine chemistry and the search for novel synthetic routes to biologically active molecules.

While earlier work on related pyridine compounds existed, a significant milestone in the synthesis of the parent amine, (5-methylpyridin-2-yl)methanamine, can be traced back to the work of L. S. Davies and G. Jones in the early 1970s. Their research, published in the Journal of the Chemical Society C: Organic in 1971, detailed the reactions of alkoxy- and alkylthio-pyridines with organolithium reagents, providing a foundational methodology for the synthesis of such substituted pyridines. Although the primary focus of their paper was on the reactivity of these compounds, it laid the groundwork for the preparation of key intermediates like (5-methylpyridin-2-yl)methanamine.

The true significance of this compound, however, became more apparent with its identification as a crucial intermediate in the synthesis of Zolpidem [1][2]. Zolpidem, a non-benzodiazepine hypnotic agent first marketed in 1988 for the treatment of insomnia, is a prominent example of an imidazopyridine-class drug[3]. The development of efficient and scalable syntheses for Zolpidem necessitated a reliable supply of its key building blocks, thereby elevating the importance of this compound from a laboratory curiosity to a commercially relevant chemical. Various patents related to the synthesis of Zolpidem and its analogs implicitly or explicitly reference the use of this or closely related pyridine precursors[1][2][4][5].

Chemical Properties and Data

This compound is the hydrochloride salt of the parent amine, (5-Methylpyridin-2-yl)methanamine. The salt form is often preferred for its increased stability and improved handling characteristics, being a solid at room temperature.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 158.63 g/mol | --INVALID-LINK-- |

| Appearance | Solid | Sigma-Aldrich |

| CAS Number | 161647-06-9 | --INVALID-LINK-- |

| Spectroscopic Data (2-Amino-5-methylpyridine) | |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.79 (d, J=2.4 Hz, 1H), 7.12 (dd, J=8.4, 2.4 Hz, 1H), 6.32 (d, J=8.4 Hz, 1H), 4.67 (s, 2H, NH₂), 2.12 (s, 3H, CH₃) |

| ¹³C NMR | Data not consistently available in searched sources. |

Synthesis of (5-Methylpyridin-2-yl)methanamine

The synthesis of (5-Methylpyridin-2-yl)methanamine can be approached through several established methods for the preparation of 2-(aminomethyl)pyridines. A prevalent and industrially viable route involves the reduction of the corresponding nitrile, 2-cyano-5-methylpyridine.

General Synthetic Pathway: Reduction of a Picolinonitrile

This common pathway leverages the catalytic hydrogenation of a 2-cyanopyridine (also known as a picolinonitrile) to the corresponding aminomethylpyridine. This method is often favored due to the availability of the starting materials and the typically high yields and purity of the product.

Caption: General workflow for the synthesis of (5-Methylpyridin-2-yl)methanamine via catalytic hydrogenation.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example of the catalytic hydrogenation of a substituted 2-cyanopyridine to the corresponding 2-(aminomethyl)pyridine hydrochloride, based on general procedures described in the literature[3][5].

Materials:

-

2-Cyano-5-methylpyridine

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Concentrated Hydrochloric Acid

-

Hydrogen gas source

-

Filtration agent (e.g., Celite)

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-cyano-5-methylpyridine in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Add concentrated hydrochloric acid to the mixture.

-

Seal the vessel and connect it to a hydrogen gas source.

-

Purge the vessel with hydrogen to remove air.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a widely used and effective catalyst for the reduction of nitriles to primary amines. Platinum oxide (PtO₂) can also be employed.

-

Solvent: Methanol or ethanol are common solvents for this type of hydrogenation as they readily dissolve the reactants and are relatively inert under the reaction conditions.

-

Acid: The presence of hydrochloric acid is crucial for the formation of the hydrochloride salt of the product in situ. This often aids in preventing side reactions and facilitates the isolation of the product as a stable, crystalline solid.

-

Hydrogen Pressure: The reaction can often be carried out at moderate hydrogen pressures, making it amenable to standard laboratory equipment.

Role in Drug Development: The Case of Zolpidem

The primary application of this compound in drug development is as a key starting material in the synthesis of Zolpidem. Zolpidem's structure features an imidazo[1,2-a]pyridine core, and (5-Methylpyridin-2-yl)methanamine provides the essential 5-methylpyridine moiety for the construction of this heterocyclic system.

The synthesis of the imidazo[1,2-a]pyridine core of Zolpidem typically involves the condensation of a 2-aminopyridine derivative with an α-haloketone. In many synthetic routes to Zolpidem, 2-amino-5-methylpyridine is a key intermediate, which can be prepared from (5-Methylpyridin-2-yl)methanamine or its precursors.

References

- 1. jocpr.com [jocpr.com]

- 2. WO2009007995A1 - Process for preparing zolpidem and its intermediate - Google Patents [patents.google.com]

- 3. Synthesis method of zolpidem hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2005010002A1 - Process for the synthesis of zolpidem - Google Patents [patents.google.com]

An In-depth Technical Guide to the Predicted Mechanism of Action of (5-Methylpyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(5-Methylpyridin-2-yl)methanamine hydrochloride possesses a chemical scaffold that suggests potential interactions with various biological systems. The 2-aminopyridine core is a well-established pharmacophore known for its diverse pharmacological activities, including antibacterial, anti-inflammatory, and antihistaminic properties. Notably, aminopyridines are recognized for their ability to modulate ion channels, with some derivatives acting as potassium channel blockers. The methanamine side chain attached to the pyridine ring creates a structure analogous to benzylamines, which are also found in numerous therapeutic agents with a range of activities. Given the absence of direct studies on this compound, a predictive approach based on structure-activity relationships (SAR) of its constituent moieties is essential for elucidating its potential therapeutic applications.

Predicted Mechanisms of Action

Based on the structural features of this compound, two primary mechanisms of action are predicted:

-

Ion Channel Modulation: The aminopyridine structure is strongly associated with the blockade of voltage-gated potassium channels.[1] By inhibiting these channels, the compound could prolong action potentials and enhance neurotransmitter release at nerve terminals. This mechanism is the basis for the clinical use of 4-aminopyridine in treating certain neurological conditions.

-

Receptor or Enzyme Interaction: The overall structure, resembling a substituted benzylamine, suggests potential interactions with a variety of receptors or enzymes. Benzylamine derivatives are known to interact with targets such as monoamine oxidases (MAOs), histamine receptors, or as building blocks for antifungal agents that inhibit squalene epoxidase.[2]

Physicochemical Properties

A summary of the known physicochemical properties of (5-Methylpyridin-2-yl)methanamine is presented in Table 1. These properties are crucial for understanding its potential for oral bioavailability and cell permeability.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂ | [3] |

| Molecular Weight | 122.17 g/mol | [3] |

| Form | Solid | [3] |

| InChI Key | NXTVBKWLOZSCQE-UHFFFAOYSA-N | [3] |

| SMILES | Cc1ccc(CN)nc1 | [3] |

Proposed Experimental Validation

To investigate the predicted mechanisms of action, a systematic experimental workflow is proposed. This workflow encompasses computational modeling, in vitro assays, and cell-based functional assays.

In Silico Target Prediction Workflow

A computational approach can be employed to narrow down the list of potential biological targets. This workflow, depicted below, utilizes the chemical structure of the compound to predict its interactions with known protein structures.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

Commercial availability and suppliers of (5-Methylpyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (5-Methylpyridin-2-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document covers its commercial availability, key chemical properties, a detailed synthetic protocol, and its potential applications in therapeutic research.

Commercial Availability and Suppliers

This compound (CAS No. 161647-06-9) is readily available from a variety of commercial chemical suppliers.[1][2][3] Researchers can procure this compound from vendors specializing in building blocks for research and development. The corresponding free base, (5-Methylpyridin-2-yl)methanamine (CAS No. 45715-08-0), is also commercially available.[4]

A summary of typical suppliers is provided in the table below. It is important to note that purity and available analytical data can vary between suppliers, and it is recommended to request a certificate of analysis for each batch.

| Supplier Category | Examples |

| Global Chemical Suppliers | Sigma-Aldrich (provides the free base) |

| Specialized Building Block Providers | BLD Pharm[2], CymitQuimica[5], ChemUniverse[6], Apollo Scientific[1] |

Chemical and Physical Properties

A comprehensive summary of the key physicochemical properties of this compound and its free base is presented below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical method development.

| Property | This compound | (5-Methylpyridin-2-yl)methanamine (Free Base) |

| CAS Number | 161647-06-9[1][2] | 45715-08-0[4] |

| Molecular Formula | C₇H₁₁ClN₂[5][7] | C₇H₁₀N₂ |

| Molecular Weight | 158.63 g/mol [5][7] | 122.17 g/mol |

| Appearance | Solid[5] | Solid |

| Purity (Typical) | ≥95%[5] | Varies by supplier |

| InChI Key | HWQMYYRUFCHGQY-UHFFFAOYSA-N[5] | NXTVBKWLOZSCQE-UHFFFAOYSA-N |

| SMILES | Cl.NCC1=NC=CC=C1C | CC1=CC=C(CN)N=C1 |

Synthesis Experimental Protocol: Reductive Amination

The synthesis of this compound is most commonly achieved through the reductive amination of 5-methyl-2-pyridinecarboxaldehyde. This widely used method in medicinal chemistry involves the formation of an imine intermediate from the aldehyde and an amine source, followed by its reduction to the desired amine.[8][9][10]

Reaction Scheme:

Caption: General scheme for the synthesis via reductive amination.

Detailed Methodology:

Materials:

-

5-Methyl-2-pyridinecarboxaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent like 2-picoline borane[9]

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) solution in a suitable solvent (e.g., diethyl ether or dioxane)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

To a solution of 5-methyl-2-pyridinecarboxaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium cyanoborohydride (1.2 eq) portion-wise. The pH of the reaction should be maintained between 6 and 7.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (5-Methylpyridin-2-yl)methanamine free base.

-

-

Purification and Salt Formation:

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid (1.1 eq) in the same or a compatible solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

-

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The picolinamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[11]

Potential Therapeutic Targets:

Derivatives of picolinamines and related pyridine structures have been investigated as modulators of various biological targets. While specific research on this compound is limited in publicly available literature, its structural motifs suggest potential for targeting:

-

Kinases: Picolinamide-based derivatives have been successfully developed as inhibitors of kinases such as VEGFR-2, which is implicated in tumor angiogenesis.[12][13]

-

G-Protein Coupled Receptors (GPCRs): The pyridine moiety is a common feature in ligands for various GPCRs, including serotonin receptors (e.g., 5-HT1A).[14]

-

Enzymes: The chelating properties of the pyridine and amine groups may be exploited in the design of enzyme inhibitors.

Hypothetical Drug Discovery Workflow:

The following diagram illustrates a typical workflow for utilizing a building block like this compound in a drug discovery program.

Caption: A simplified workflow for drug discovery utilizing the title compound.

Safety Information

Based on the safety data for the free base, (5-Methylpyridin-2-yl)methanamine, the compound is classified as acutely toxic if swallowed and may cause skin and eye irritation. Standard laboratory safety precautions should be taken when handling this compound and its hydrochloride salt. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The information on its availability, properties, synthesis, and potential applications should facilitate its effective use in the laboratory and in the design of novel therapeutic agents.

References

- 1. 161647-06-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 161647-06-9|this compound|BLD Pharm [bldpharm.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. (5-Methylpyridin-2-yl)methanamine | CAS#:45715-08-0 | Chemsrc [chemsrc.com]

- 5. (5-METHYLPYRIDIN-2-YL)METHANAMINE HCL | CymitQuimica [cymitquimica.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. 161647-06-9 | CAS DataBase [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (5-Methylpyridin-2-yl)methanamine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the use of (5-Methylpyridin-2-yl)methanamine hydrochloride, a versatile building block in organic synthesis, particularly in the construction of molecules relevant to medicinal chemistry.

Introduction

(5-Methylpyridin-2-yl)methanamine and its hydrochloride salt are valuable reagents in the synthesis of complex organic molecules. The primary amine functionality attached to the 5-methylpyridine scaffold allows for a variety of chemical transformations, most notably the formation of amides, sulfonamides, and secondary amines through reductive amination. These transformations are fundamental in the synthesis of novel compounds for drug discovery and development, as the pyridine moiety is a common feature in many biologically active molecules.

Application 1: Synthesis of N-Substituted Amides

The primary amine of (5-Methylpyridin-2-yl)methanamine is readily acylated to form stable amide bonds. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of the pyridinylmethyl moiety to various carboxylic acid-containing fragments. Two common methods for this transformation are presented below.

Method A: Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

This classic method involves the reaction of the amine with a more reactive acyl chloride in the presence of a base to neutralize the HCl generated.

Experimental Protocol:

-

Preparation of the Amine: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq) or N,N-diisopropylethylamine (DIPEA, 2.2 eq), to the solution to liberate the free amine. Stir for 10-15 minutes at room temperature.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the desired acyl chloride (1.1 eq) in the same solvent.